![molecular formula C12H11ClN4 B1415476 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2173090-23-6](/img/structure/B1415476.png)
5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
“5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C11H9ClN4 . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The molecular weight of “5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile” is 232.67 .Scientific Research Applications
Crystal and Molecular Structure Analysis
The compound's crystal structure has been a subject of interest. For instance, a study on a related compound, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, revealed insights into its crystal structure, stabilized by intermolecular interactions. This research suggests potential applications in crystallography and materials science (Fathima et al., 2014).
Reaction Mechanism Studies
Understanding the reaction mechanisms involving compounds like 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile is crucial. A study investigated its reaction with unsaturated carbonyl compounds, providing valuable information for organic chemistry and synthesis (Liu et al., 2013).
Anti-Inflammatory Applications
This compound has been explored for its potential in creating new pyrazolo[3,4-d]pyrimidines with anti-inflammatory activity. Such research indicates its potential in pharmacology and medicinal chemistry, even though details on drug usage and side effects are excluded (El-Dean et al., 2016).
Corrosion Inhibition
Research has been conducted on derivatives of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile for corrosion inhibition, highlighting its utility in materials science and engineering (Abdel Hameed et al., 2020).
Electronic and Spectral Properties
A study on a fluoropyrazolecarbonitrile derivative, closely related to the compound , focused on its electronic properties and spectral enhancement upon adsorption with fullerene. This research is significant for materials science, particularly in the development of new materials with enhanced properties (2022).
Molecular Synthesis
Various synthetic pathways and reactions involving 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile have been explored. These studies provide insights into the synthesis of complex heterocyclic compounds, crucial for organic chemistry and drug discovery (Faria et al., 2013).
properties
IUPAC Name |
5-amino-1-(4-chloro-3-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c1-7-5-9(3-4-11(7)13)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYNWZYZXIWXNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(C(=N2)C)C#N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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